N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide
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Overview
Description
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the butoxyphenyl group, and the attachment of the tert-butylbenzamide moiety. Common synthetic routes may involve:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Butoxyphenyl Group: This step may involve the reaction of the benzothiazole intermediate with 4-butoxyphenyl isocyanate in the presence of a base.
Attachment of Tert-Butylbenzamide Moiety: The final step could involve the reaction of the intermediate with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butoxyphenyl and tert-butylbenzamide groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Butoxyphenyl Derivatives: Compounds with the butoxyphenyl group attached to different cores.
Tert-Butylbenzamide Derivatives: Compounds with the tert-butylbenzamide group attached to different cores.
Uniqueness
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H33N3O3S2 |
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Molecular Weight |
547.7 g/mol |
IUPAC Name |
N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C30H33N3O3S2/c1-5-6-17-36-24-14-11-22(12-15-24)31-27(34)19-37-29-33-25-16-13-23(18-26(25)38-29)32-28(35)20-7-9-21(10-8-20)30(2,3)4/h7-16,18H,5-6,17,19H2,1-4H3,(H,31,34)(H,32,35) |
InChI Key |
FRRPMDQZAKOHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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